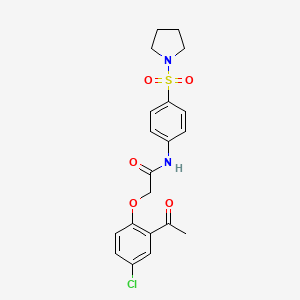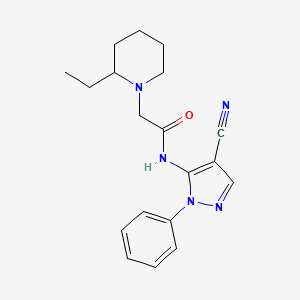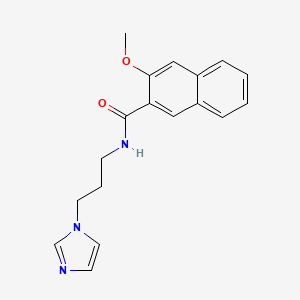![molecular formula C20H25N3O B7532674 N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications. BTCP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist such as morphine. N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide may also interact with other neurotransmitter systems in the brain, including the dopamine and serotonin systems.
Biochemical and physiological effects:
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals. Additionally, N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
实验室实验的优点和局限性
One advantage of using N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide in lab experiments is its well-established pharmacology and mechanism of action. This makes it a useful tool for studying the opioid system and its role in pain and addiction. However, one limitation of using N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide is its potential for abuse and dependence, which may limit its use in certain types of experiments.
未来方向
There are several potential future directions for research on N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide. One area of interest is the development of novel analogs with improved pharmacological properties, such as increased selectivity for specific opioid receptors. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide and its interactions with other neurotransmitter systems in the brain. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide and related compounds in the treatment of pain and addiction.
合成方法
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-benzylpiperidine with acetic anhydride to form 1-acetyl-4-benzylpiperidine. This compound is then reacted with 3-cyanopyridine to form N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide. The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide requires specialized equipment and expertise, making it a challenging compound to produce.
科学研究应用
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have analgesic properties, meaning it can reduce pain without causing sedation or respiratory depression. Additionally, N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide has been shown to reduce the severity of withdrawal symptoms in opioid-dependent individuals, making it a promising candidate for the treatment of opioid addiction.
属性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-7-8-19(14-21-16)20(24)22-13-17-9-11-23(12-10-17)15-18-5-3-2-4-6-18/h2-8,14,17H,9-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYOISSYDLDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)

![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)


![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B7532691.png)
![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)